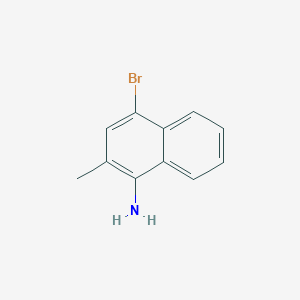

4-Bromo-2-methylnaphthalen-1-amine

Vue d'ensemble

Description

4-Bromo-2-methylnaphthalen-1-amine is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 4th position and a methyl group at the 2nd position, along with an amine group at the 1st position. This compound is typically found in powder form and is used in various chemical research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylnaphthalen-1-amine typically involves the bromination of 2-methyl-1-naphthylamine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in tetrahydrofuran (THF) at a temperature range of 0 to 20°C for approximately 4 hours . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its structure and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methylnaphthalen-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amine group can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.

Reduction Products: Amines or amides derived from the reduction of the amine group.

Applications De Recherche Scientifique

4-Bromo-2-methylnaphthalen-1-amine is widely used in scientific research due to its versatile nature. Some of its applications include:

Pharmaceutical Development: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: Employed in the synthesis of complex organic molecules.

Material Science: Used in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methylnaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-1-naphthylamine: Similar structure but with the bromine atom at the 2nd position.

4-Methyl-1-naphthylamine: Similar structure but with a methyl group instead of a bromine atom.

1-Bromo-2-methylnaphthalene: Similar structure but without the amine group.

Uniqueness

4-Bromo-2-methylnaphthalen-1-amine is unique due to the specific combination of functional groups (bromine, methyl, and amine) on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

4-Bromo-2-methylnaphthalen-1-amine is a bromo-substituted naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C11H10BrN. Its structure features a bromine atom at the 4-position and a methyl group at the 2-position of the naphthalene ring system, which is known to influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways. For instance, it may interfere with protein kinases that regulate cell growth and differentiation.

- Cell Signaling Modulation : It can modulate signaling pathways involved in inflammation and cancer progression. The precise mechanisms involve binding to receptors or enzymes that alter downstream signaling cascades.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death. The compound's efficacy was evaluated using various cancer types, including breast and prostate cancer cells.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) that suggest effective inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in immune cells, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activities of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound demonstrates good oral bioavailability.

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, leading to various hydroxylated metabolites that may also exhibit biological activity.

- Excretion : The metabolites are excreted primarily through urine, indicating a need for monitoring renal function in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-methylnaphthalen-1-amine, and what reaction conditions are critical for optimizing yield?

- Methodology : Reductive amination is a common approach for analogous naphthalene derivatives. For example, 4-methyl-1-naphthaldehyde can react with methylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . For brominated analogs like this compound, halogenation of pre-functionalized naphthalene precursors (e.g., bromination at the 4-position) may precede or follow amine introduction. Reaction temperature (20–80°C), solvent choice (e.g., THF or ethanol), and catalyst loading (5–10% Pd/C) are critical for minimizing side reactions like debromination .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related brominated naphthylamines, SC-XRD revealed planar aromatic systems with Br···H hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.4–3.6 Å spacing) as key stabilizing interactions . Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R factor < 0.05) ensures accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Brominated aromatic amines are potential mutagens. Use fume hoods, nitrile gloves, and closed systems to avoid inhalation/contact. Waste should be neutralized with 10% sodium bicarbonate before disposal. Refer to OSHA guidelines for amine handling and SDS documentation for specific hazards .

Advanced Research Questions

Q. How can this compound serve as a precursor in palladium-catalyzed cross-coupling reactions for drug discovery?

- Methodology : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, coupling with boronic acids (e.g., aryl/heteroaryl) under Pd(PPh₃)₄ catalysis (2 mol%, 80°C, DMF/H₂O) can generate biaryl or alkylamine derivatives. Optimize ligand choice (XPhos vs. SPhos) to suppress β-hydride elimination in alkylamine synthesis .

Q. What experimental strategies resolve contradictions between computational predictions and observed spectroscopic data for this compound?

- Methodology : Discrepancies in NMR chemical shifts (e.g., aromatic protons) may arise from solvent effects or conformational flexibility. Compare experimental -NMR (400 MHz, CDCl₃) with DFT calculations (B3LYP/6-31G**). For crystal structures, validate against SC-XRD data to confirm substituent geometry .

Q. How does the bromine substituent influence the compound’s reactivity compared to non-halogenated analogs?

- Methodology : Bromine enhances electrophilicity at the 4-position, enabling nucleophilic aromatic substitution (e.g., with amines or alkoxides). Compare reaction rates with 2-methylnaphthalen-1-amine in SNAr reactions (e.g., 50°C, DMSO, K₂CO₃). Bromine also increases steric hindrance, potentially reducing yields in sterically demanding couplings .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodology : Large-scale reductive amination requires continuous flow reactors to manage exothermicity. Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water). Monitor for bromine loss using GC-MS or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can this compound be utilized in protein-templated reactions for early-stage drug discovery?

- Methodology : The amine group can form Schiff bases with aldehyde-functionalized proteins, enabling site-specific conjugation. For example, incubate with serum albumin (pH 7.4, 25°C) and analyze via MALDI-TOF to confirm binding. Optimize molar ratios (1:1–1:5 protein:ligand) to avoid aggregation .

Analytical and Comparative Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- NMR : - and -NMR in CDCl₃ to assign aromatic protons (δ 6.8–8.2 ppm) and confirm bromine’s deshielding effect .

- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ (e.g., m/z 250.9843 for C₁₁H₁₀BrN) .

- XRD : Resolve regiochemical ambiguities in substitution patterns .

Q. How does the stability of this compound compare to other brominated naphthylamines under oxidative conditions?

- Methodology : Conduct accelerated degradation studies (40°C, 75% RH, 0.1% H₂O₂). Monitor via HPLC for bromine loss or amine oxidation. For example, 2-methyl groups may sterically protect the amine, enhancing stability compared to 1-naphthylamine analogs .

Propriétés

IUPAC Name |

4-bromo-2-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEWBYGPFNJONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294665 | |

| Record name | 4-bromo-2-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37113-08-9 | |

| Record name | NSC97610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.